![molecular formula C20H14O2 B12342354 trans-Benzo[a]pyrene-4,5-dihydrodiol CAS No. 50700-50-0](/img/structure/B12342354.png)
trans-Benzo[a]pyrene-4,5-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Benzo[a]pyrene-4,5-dihydrodiol: is a chemical compound with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . It is a derivative of benzo[a]pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties . This compound is primarily used in scientific research, particularly in studies related to the metabolism and degradation of PAHs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo[a]pyrene-4,5-dihydrodiol typically involves the catalytic hydrogenation of benzo[a]pyrene. The reaction is carried out under controlled conditions using a suitable catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas . The reaction conditions, including temperature and pressure, are optimized to achieve the desired dihydrodiol product.
Industrial Production Methods: The production process involves standard organic synthesis techniques and purification methods to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Benzo[a]pyrene-4,5-dihydrodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for studying the metabolic pathways and degradation mechanisms of PAHs.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are crucial for understanding the compound’s metabolic fate and potential toxicity .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Benzo[a]pyrene-4,5-dihydrodiol is used as a model compound to study the chemical behavior and reactivity of PAHs. It helps researchers understand the mechanisms of PAH degradation and the formation of potentially harmful byproducts .
Biology: In biological research, the compound is used to investigate the metabolic pathways of PAHs in living organisms. Studies focus on how enzymes, such as cytochrome P450, metabolize this compound and its impact on cellular processes .
Medicine: In medicine, the compound is studied for its potential role in carcinogenesis. Researchers examine how the metabolic products of this compound interact with DNA and contribute to the development of cancer .
Industry: In industrial applications, the compound is used in environmental monitoring and remediation studies. It serves as a reference compound for assessing the effectiveness of bioremediation techniques in degrading PAHs in contaminated environments .
Mécanisme D'action
The mechanism of action of trans-Benzo[a]pyrene-4,5-dihydrodiol involves its initial oxidation by enzymes such as cytochrome P450 . This oxidation leads to the formation of reactive intermediates, including epoxides and dihydrodiols, which can interact with cellular macromolecules like DNA . These interactions can result in DNA adduct formation, mutagenesis, and potentially carcinogenesis . The compound’s molecular targets include DNA and various cellular enzymes involved in its metabolism .
Comparaison Avec Des Composés Similaires
Benzo[a]pyrene-7,8-dihydrodiol: Another dihydrodiol derivative of benzo[a]pyrene, known for its mutagenic and carcinogenic properties.
Benzo[a]pyrene-11,12-dihydrodiol: A dihydrodiol derivative formed through the oxidation of benzo[a]pyrene at different positions.
Uniqueness: trans-Benzo[a]pyrene-4,5-dihydrodiol is unique due to its specific oxidation at the 4,5-positions, which influences its chemical reactivity and biological activity . This positional specificity allows researchers to study distinct metabolic pathways and the formation of unique metabolites compared to other dihydrodiol derivatives .
Propriétés
Numéro CAS |
50700-50-0 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
Clé InChI |
OYOQHRXJXXTZII-PMACEKPBSA-N |
SMILES isomérique |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)
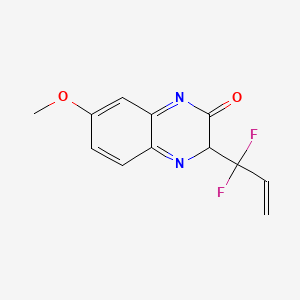
![N-(3,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342293.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)
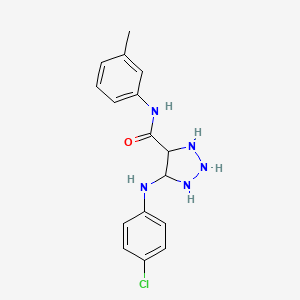
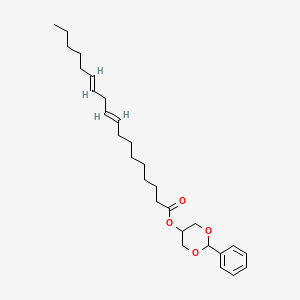
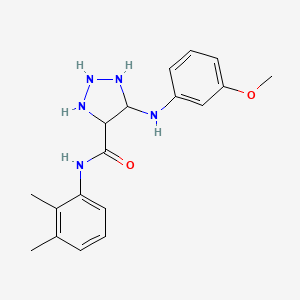
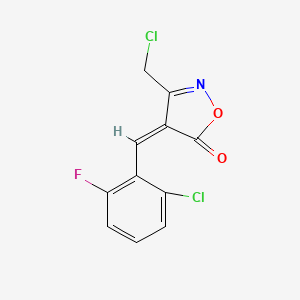
![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)
![5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342345.png)
